

Introduction: The Imidazolidinone Core - A Privileged Scaffold in Catalysis

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Compound of Interest

Compound Name: **4,4-Dimethylimidazolidin-2-one**

Cat. No.: **B1604564**

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The **4,4-dimethylimidazolidin-2-one** moiety, a five-membered cyclic urea, represents a structurally robust and electronically tunable scaffold that has found significant utility in the design of advanced ligands for catalysis.^{[1][2]} With the chemical formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol, its core structure features two nitrogen atoms capable of coordinating to a metal center and a gem-dimethyl group at the C4 position.^{[3][4]} This steric feature is not merely a passive substituent; it plays a crucial role in shaping the ligand's coordination sphere, influencing the stability of catalytic intermediates and the selectivity of chemical transformations.

While **4,4-dimethylimidazolidin-2-one** itself is a foundational building block, its true power in catalysis is unlocked through derivatization, particularly at the nitrogen positions. These modifications allow for the fine-tuning of steric and electronic properties and, most importantly, the introduction of chirality, making the imidazolidinone framework a cornerstone of modern asymmetric synthesis.^{[1][5][6]} This guide will explore the application of this ligand scaffold in two major areas of catalysis: palladium-catalyzed cross-coupling and asymmetric transformations, providing both mechanistic insights and practical, field-tested protocols.

Application I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.^{[7][8][9]} The performance of these catalytic systems is

critically dependent on the choice of ligand, which modulates the reactivity and stability of the palladium center throughout the catalytic cycle. N-heterocyclic carbenes (NHCs) and phosphine ligands are common, but nitrogen-based ligands derived from the imidazolidinone core offer a compelling alternative.

Mechanistic Role of the Imidazolidinone Ligand

In a typical cross-coupling cycle (e.g., Suzuki-Miyaura), the ligand's primary roles are to stabilize the active Pd(0) species, facilitate the oxidative addition of the organic halide, and promote the final reductive elimination step to release the product and regenerate the catalyst. [9] An N,N'-disubstituted imidazolidinone ligand coordinates to the palladium center through its nitrogen atoms. The steric bulk provided by the gem-dimethyl group and the N-substituents can accelerate the reductive elimination step, which is often rate-limiting, thereby increasing the overall catalytic turnover.

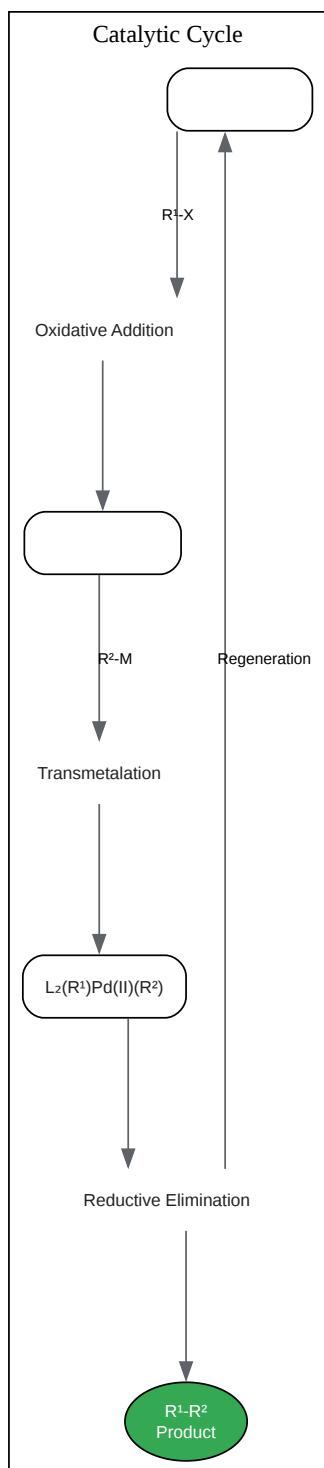


Fig. 1: General Pd-catalyzed cross-coupling cycle.

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Caption: Fig. 1: General Pd-catalyzed cross-coupling cycle.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the coupling of an aryl bromide with an arylboronic acid using a palladium catalyst supported by an N,N'-disubstituted **4,4-dimethylimidazolidin-2-one** type ligand (L).

Materials and Reagents:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- N,N'-disubstituted **4,4-dimethylimidazolidin-2-one** ligand (L)
- Aryl bromide (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Potassium phosphate (K_3PO_4 , 2.0 mmol)
- Toluene/Water (10:1 mixture, 5 mL)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
- Magnetic stirrer and heating plate

Procedure:

- Catalyst Preparation (in situ): To a dry Schlenk flask under an argon atmosphere, add $\text{Pd}(\text{OAc})_2$ (0.02 mmol, 2 mol%) and the imidazolidinone ligand (0.04 mmol, 4 mol%). Add 2 mL of the toluene/water solvent mixture and stir at room temperature for 15 minutes. The formation of the active $\text{Pd}(0)$ complex is often indicated by a color change.
- Reaction Assembly: To the flask containing the catalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K_3PO_4 (2.0 mmol).

- Reaction Execution: Add the remaining 3 mL of the solvent mixture. Fit the flask with a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typical reaction times range from 4 to 24 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer twice with 10 mL of ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Summary: Performance in Cross-Coupling

The following table summarizes representative results for cross-coupling reactions using sterically demanding N-donor ligands, illustrating the typical scope and efficiency.

Entry	Aryl Halide	Boronic Acid	Yield (%)
1	4-Bromoanisole	Phenylboronic acid	>95
2	1-Bromo-4-(trifluoromethyl)benzene	4-Methoxyphenylboronic acid	92
3	2-Bromopyridine	3-Tolylboronic acid	88
4	1-Bromonaphthalene	Phenylboronic acid	94

Application II: Asymmetric Catalysis

The rigid five-membered ring of the imidazolidinone scaffold makes it an excellent platform for asymmetric catalysis. By introducing chiral centers on the backbone or on the N-substituents, ligands can be synthesized that create a well-defined chiral pocket around a metal center,

enabling high levels of enantioselectivity.^[6] Chiral derivatives have proven highly effective in reactions such as copper-catalyzed Henry (nitroaldol) reactions.^{[5][10]}

Ligand Design and Mechanism of Enantioselection

A common strategy involves synthesizing ligands where two chiral imidazolidinone units are linked to a coordinating pyridine ring.^[5] When complexed with a metal like Copper(II), this tridentate ligand forms a rigid chiral complex. In a Henry reaction, the copper center coordinates both the aldehyde and the nitronate anion. The chiral ligand environment dictates the facial selectivity of the nitronate's attack on the aldehyde carbonyl, leading to the preferential formation of one enantiomer of the nitroaldol product.^[5]

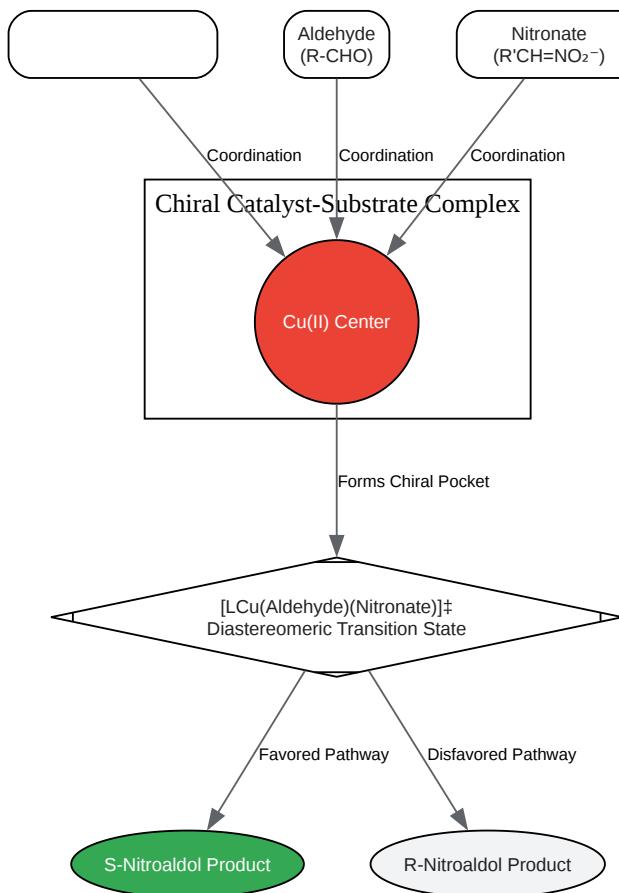


Fig. 2: Enantioselection in a Cu-catalyzed Henry reaction.

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